1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid
Overview
Description
The compound “1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxylic acid group. The molecule also contains a benzyloxy carbonyl group and an amino methyl group .
Synthesis Analysis
The synthesis of such compounds often involves the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .Molecular Structure Analysis
The molecular formula of this compound is C13H17NO5S, and it has a molecular weight of 299.34 . The structure includes a cyclopropane ring attached to a carboxylic acid group, with a benzyloxy carbonyl group and an amino methyl group also attached .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 502.6±29.0 °C and a predicted density of 1.33±0.1 g/cm3 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Enzyme Inhibition and Biological Activity :
- Cyclopropyl amino acids, including derivatives of 1-aminocyclopropanecarboxylic acid (ACC), have shown significant biological activity due to their selective inhibition of enzymes. The cyclopropyl group is believed to contribute to this selective inhibition (Groth et al., 1993).
Synthesis of Conformationally Rigid Analogues :
- Conformationally rigid analogues of amino acids, like 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, have been synthesized. These analogues are derived from compounds structurally similar to 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid (Kubyshkin et al., 2009).
Development of Pharmaceuticals :
- The derivative N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid has been used in the synthesis of precursors to methotrexate amides and peptides. These compounds are evaluated for their inhibition of folate metabolism, indicating a potential pharmaceutical application (Piper et al., 1982).
Innovations in Molecular Imaging :
- Compounds containing benzyloxy groups, like 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid, have been used in synthesizing new tumor-avid amino acids for positron emission tomography (PET), enhancing cancer detection (Shoup & Goodman, 1999).
Exploring Molecular Structures :
- Studies on similar cyclopropanecarboxylic acid derivatives have contributed to understanding molecular structures and conformation, relevant for designing more effective drugs (Korp et al., 1983).
Peptide Synthesis and Conformation Studies :
- Derivatives of 1-aminocyclopropanecarboxylic acid have been utilized in synthesizing novel peptides, providing insights into peptide conformation and potential applications in drug design (Horwell et al., 1994).
properties
IUPAC Name |
1-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11(16)13(6-7-13)9-14-12(17)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLSXXIJPPXXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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